![molecular formula C17H20ClN5O B2893766 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097921-19-0](/img/structure/B2893766.png)

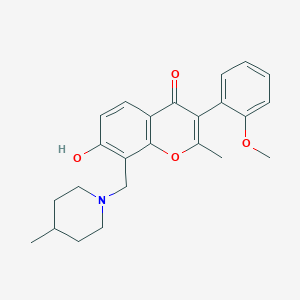

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is related to your query . It has a molecular weight of 211.65 and its IUPAC name is "1-(5-chloropyrimidin-2-yl)piperidin-4-one" . Another related compound is “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol” with a CAS No. 1261230-05-0 .

Molecular Structure Analysis

The InChI code for “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is "1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2" . For “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol”, the formula is "C10H14ClN3O" .

Physical And Chemical Properties Analysis

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is a powder at room temperature . The related compound “(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol” has a molecular weight of 227.69 .

Scientific Research Applications

Structural and Electronic Properties

The compound is structurally related to a class of compounds studied for their electronic and structural properties, particularly in the context of anticonvulsant drugs. Georges et al. (1989) examined crystal structures and ab initio molecular-orbital calculations of anticonvulsant compounds, including ones with structural motifs similar to the chemical . Their research provides insights into the electronic delocalization and structural orientation critical for the pharmacological activity of such compounds. This foundational understanding is pivotal for exploring further applications in medicinal chemistry (Georges, Vercauteren, Evrard, & Durant, 1989).

Antimicrobial and Antifungal Activities

Hossan et al. (2012) synthesized a series of compounds, including pyridines and pyrimidinones, with a focus on their antimicrobial potential. Starting from citrazinic acid, they developed compounds demonstrating significant antibacterial and antifungal activities. This research highlights the potential of structurally related compounds in contributing to the development of new antimicrobial agents, suggesting a possible application area for the compound (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Synthesis and Biological Activities

Amr et al. (2008) focused on the synthesis of pyridine derivatives with varied biological activities, including analgesic and antiparkinsonian effects. By starting with 2-chloro-6-ethoxy-4-acetylpyridine, they prepared a range of derivatives showcasing the structural flexibility and potential pharmacological applications of such compounds. This work underscores the relevance of the compound's core structure in synthesizing derivatives with significant therapeutic benefits (Amr, Maigali, & Abdulla, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, upon binding to the GPR119 receptor, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of the GPR119 receptor leads to the stimulation of two key biochemical pathways:

- Insulin release : The compound stimulates the release of insulin from pancreatic β-cells .

- Incretin release : It promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .

These pathways play a crucial role in regulating blood glucose levels and are therefore of significant interest in the treatment of type 2 diabetes .

Pharmacokinetics

The compound’s efficacy in both acute and chronic in vivo rodent models of diabetes suggests favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in a dual mechanism for lowering plasma glucose levels . By stimulating insulin release and promoting incretin secretion, it helps regulate blood glucose levels, making it a potential new treatment for type 2 diabetes .

Biochemical Analysis

Biochemical Properties

The compound 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has been shown to interact with G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The compound’s interaction with GPR119 has been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function by stimulating glucose-dependent insulin release and promoting secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GPR119. This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Temporal Effects in Laboratory Settings

It has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes .

Dosage Effects in Animal Models

In animal models, a dose response was observed for glucose lowering, and statistically significant reductions were apparent at 3 and 30 mg/kg . This suggests that the effects of this compound vary with different dosages.

properties

IUPAC Name |

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFJQOXWQEPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide](/img/structure/B2893704.png)